Macluraxanthone

Übersicht

Beschreibung

Macluraxanthone ist ein natürlich vorkommendes Xanthonderivat, das aus der Pflanzenart Garcinia bracteata isoliert wurde. Es gehört zur Klasse der Prenylierten Xanthone, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound hat aufgrund seiner potenziellen therapeutischen Eigenschaften, einschließlich antioxidativer, krebshemmender, antimalarieller und entzündungshemmender Wirkungen, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Macluraxanthone kann durch verschiedene synthetische Wege hergestellt werden. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Die Reaktion erfordert typischerweise die Verwendung von Katalysatoren wie Lewis-Säuren oder -Basen, um den Cyclisierungsprozess zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittel, können je nach dem verwendeten Syntheseweg variieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus natürlichen Quellen wie der Pflanze Garcinia bracteata. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie der Chromatographie, um die reine Verbindung zu isolieren. Fortschritte in biotechnologischen Methoden wie der mikrobiellen Fermentation werden ebenfalls für die großtechnische Produktion von this compound untersucht .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen wie Dihydroderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen erfordern oft die Verwendung von Nukleophilen oder Elektrophilen, abhängig von der spezifischen Reaktion.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: this compound zeigt krebshemmende Eigenschaften, indem es Apoptose und Autophagie in Krebszellen induziert.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Antitumoraktivität: Es induziert Apoptose und Autophagie in Krebszellen, indem es wichtige Signalwege wie PI3K/Akt und MAPK moduliert.

Induktion von Mitophagie: This compound fördert die Mitophagie, indem es PINK1 auf der äußeren mitochondrialen Membran stabilisiert, was zur Rekrutierung und Aktivierung von Parkin führt.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen reduziert werden.

Analyse Chemischer Reaktionen

Types of Reactions

Macluraxanthone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

Substitution: This compound can undergo substitution reactions, where functional groups on the xanthone core are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Macluraxanthone exerts its effects through various molecular targets and pathways:

Anticancer Activity: It induces apoptosis and autophagy in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.

Mitophagy Induction: This compound promotes mitophagy by stabilizing PINK1 on the outer mitochondrial membrane, leading to the recruitment and activation of Parkin.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Macluraxanthone ist unter den Xanthonderivaten einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:

Gerontoxanthone I: Ein weiteres Xanthonderivat mit ähnlichen Mitophagie-induzierenden Eigenschaften.

α-Mangostin: Ein Prenyliertes Xanthone mit starker Antikrebsaktivität.

Garcinone E: Zeigt ähnliche Antikrebsaktivitäten wie this compound.

Im Vergleich dazu zeichnet sich this compound durch seine Fähigkeit zur Induktion von Mitophagie und seine vielfältigen biologischen Aktivitäten aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Macluraxanthone, a naturally occurring xanthone derived from the roots of Maclura amboinensis, has garnered attention for its diverse biological activities. This article explores the compound's immunomodulatory, anticancer, antioxidant, anti-inflammatory, and anti-malarial properties, supported by research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in various biological systems.

- Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation and metastasis, particularly in melanoma and lung cancer models.

- Immunomodulatory Effects : The compound influences macrophage polarization and cytokine production, which are vital for immune responses.

- Anti-inflammatory Effects : this compound reduces inflammation markers and cytokine production in response to inflammatory stimuli.

- Anti-malarial Activity : Preliminary studies suggest potential efficacy against malaria parasites.

1. Immunomodulatory Effects

Research has shown that this compound promotes the polarization of M1-like pro-inflammatory macrophages. In a study involving THP-1 human macrophages, treatment with this compound increased the expression of CD86 while decreasing CD14 and CD80 expression. Notably, in the presence of lipopolysaccharide (LPS), this compound significantly reduced TNF-α and IL-10 cytokine production, indicating its complex role in modulating immune responses .

| Treatment Condition | CD86 Expression | CD14 Expression | TNF-α Production |

|---|---|---|---|

| Control | Baseline | Baseline | High |

| This compound | Increased | Decreased | Reduced |

| LPS + this compound | Increased | Decreased | Significantly Reduced |

2. Anticancer Activity

This compound has shown promising results in various cancer models. In vitro studies revealed that it inhibited the invasion of B16F10 melanoma cells more effectively than doxorubicin at non-toxic concentrations. The compound affected multiple steps in cancer metastasis, including proliferation and migration . Additionally, in vivo studies demonstrated significant prolongation of survival in murine models of chronic lymphocytic leukemia (CLL) following treatment with this compound .

| Cancer Model | Treatment Dose (mg/kg) | Survival Rate Improvement |

|---|---|---|

| CLL Xenograft Model | 5 | p = 0.0006 |

| B16F10 Melanoma | 3-10 | Significant Inhibition |

3. Antioxidant Properties

The antioxidant capacity of this compound was highlighted in studies examining its ability to scavenge free radicals and reduce oxidative stress markers. This activity is essential for preventing cellular damage associated with various diseases .

Case Study 1: Mitophagy Induction

A study investigating the effects of this compound on cardiac cells found that it induces mitophagy via the PINK1-Parkin pathway. This mechanism is crucial for maintaining mitochondrial health and function during ischemia/reperfusion injury. The treatment resulted in decreased cell death and reactive oxygen species (ROS) levels in H9c2 cardiac cells, showcasing its cardioprotective effects .

Case Study 2: Lung Cancer Cell Lines

In another case study focusing on lung cancer cell lines, this compound exhibited significant antiproliferative effects. The study reported IC50 values indicating effective cytotoxicity against various lung cancer cells, reinforcing its potential as an anticancer agent .

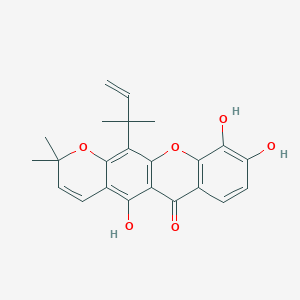

Eigenschaften

IUPAC Name |

5,9,10-trihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)15-19-12(9-10-23(4,5)29-19)17(26)14-16(25)11-7-8-13(24)18(27)20(11)28-21(14)15/h6-10,24,26-27H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVLGJCHUWXTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207172 | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5848-14-6 | |

| Record name | Macluraxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macluraxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macluraxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Macluraxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.